molecular formula C25H25IN2 B1235912 Pinacyanol iodide CAS No. 605-91-4

Pinacyanol iodide

Cat. No.: B1235912
CAS No.: 605-91-4
M. Wt: 480.4 g/mol
InChI Key: QWYZFXLSWMXLDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pinacyanol iodide is a cyanine dye, known for its vibrant blue color. It is an organic cation, typically isolated as the iodide salt. This compound has been widely used as a sensitizer in electrophotography and has significant biological properties .

Biochemical Analysis

Biochemical Properties

Pinacyanol iodide plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and other organic ions. The dye is known for its ability to form self-associations and dissimilar associations with other dyes, organic ions, and metal complex compounds . These interactions are essential for its function as a sensitizer and its biological activities.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s interaction with cellular components can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes, leading to changes in gene expression and cellular function. These interactions are crucial for its role as a sensitizer and its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The dye’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the dye can effectively interact with cellular components without causing adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its role in biochemical reactions and its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the dye’s localization and accumulation, affecting its activity and function .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the dye reaches specific compartments or organelles, where it can exert its effects on cellular function .

Preparation Methods

Pinacyanol iodide is synthesized from 2-methylquinoline. The process involves quaternization with ethyl iodide, followed by condensation with formaldehyde. The final step involves the oxidation of the leuco intermediate to yield the dye . Industrial production methods follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Pinacyanol iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include ethyl iodide, formaldehyde, and oxidizing agents. The major products formed are the dye itself and its isomers.

Comparison with Similar Compounds

Pinacyanol iodide is unique among cyanine dyes due to its specific structural and photophysical properties. Similar compounds include:

  • Cyanin
  • Lepidinecyanin
  • Pinaverdol
  • Quinaldinecyanin
  • Pinachrome

These compounds share similar structural features but differ in their absorption spectra, photostability, and specific applications .

Properties

CAS No.

605-91-4

Molecular Formula

C25H25IN2

Molecular Weight

480.4 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;iodide

InChI

InChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

QWYZFXLSWMXLDM-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-]

SMILES

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]

Canonical SMILES

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]

605-91-4

physical_description

Bright blue-green solid;  [Merck Index]

Related CAS

2768-90-3 (Parent)

Synonyms

1,1'-diethyl-2,2'-carbocyanine chloride
cyanine dye 9
pinacyanol
pinacyanol chloride
quinaldine blue
quinaldine blue ethyl sulfate
quinaldine blue iodide
quinaldine blue tosylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinacyanol iodide
Reactant of Route 2
Pinacyanol iodide
Reactant of Route 3
Pinacyanol iodide
Reactant of Route 4
Pinacyanol iodide
Reactant of Route 5
Pinacyanol iodide
Reactant of Route 6
Pinacyanol iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.